(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one
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Overview
Description
(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure with multiple rings and nitrogen atoms, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of furfurylamines with a mixture of hydrochloric and acetic acids at elevated temperatures can lead to the formation of the desired compound . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems to monitor and control reaction parameters is crucial for maintaining consistency and efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the compound are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used For example, oxidation may yield oxidized derivatives, while reduction can produce various reduced forms of the compound
Scientific Research Applications
(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which (5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to biological effects. The exact pathways and targets can vary depending on the application and the specific derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
(5aR,10aS)-Octahydro-5H,10H-dipyrrolo [1,2-a1’,2’-d]pyrazine-5,10-dione: This compound shares a similar core structure but differs in the arrangement of atoms and functional groups.
(5aR,10aR)-1,2,3,5a,6,7,8,10a-octahydrodipyrrolo [1,2-c1’,2’-f]pyrazine-5,10-dione: Another related compound with a similar ring system but different substituents.
Uniqueness
(5aR,10aR)-10a-methyl-dodecahydro-1,6-diazaheptalen-2-one is unique due to its specific stereochemistry and the presence of a methyl group at the 10a position. This structural uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1R,7R)-1-methyl-2,8-diazabicyclo[5.5.0]dodecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-11-7-2-3-8-12-9(11)5-4-6-10(14)13-11/h9,12H,2-8H2,1H3,(H,13,14)/t9-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUVPBOTQPHSQH-MWLCHTKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCNC1CCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCCCN[C@@H]1CCCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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